

Application Notes and Protocols for C646 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	C646
CAS No.:	328968-36-1
Cat. No.:	B1668185

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **C646**, a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, in chromatin immunoprecipitation (ChIP) experiments. This document outlines the mechanism of action of **C646**, provides detailed protocols for its use in cell culture and subsequent ChIP analysis, and presents key quantitative data to guide experimental design.

Introduction to C646

C646 is a competitive inhibitor of the acetyl-CoA binding site of p300 and CREB-binding protein (CBP), with a K_i (inhibitor constant) of 400 nM in a cell-free assay.[1] By inhibiting p300/CBP HAT activity, **C646** leads to a decrease in histone acetylation, particularly at lysine residues such as H3K9, H3K18, and H3K27, thereby modulating gene expression.[2] Its ability to influence critical signaling pathways, including NF- κ B and TGF- β 1/Smad3, makes it a valuable tool for studying the role of histone acetylation in various biological processes, including inflammation, cell proliferation, and differentiation.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **C646** in cell-based assays, derived from various studies. These values should serve as a starting point for experimental optimization.

Table 1: **C646** Concentration and Treatment Time in Cell Culture

Cell Type	C646 Concentration	Treatment Duration	Observed Effect	Reference
RAW264.7 Murine Macrophages	1 - 30 μ M	16 - 20 hours	Inhibition of NF- κ B promoter activity	[3]
Human Peritoneal Mesothelial Cells	60 μ M	36 hours	Down-regulation of histone H3 acetylation	[4]
Pancreatic Cancer Cell Lines (PSN1, MIAPaCa2)	10 - 50 μ M	Up to 72 hours	Downregulation of H3K9, H3K18, and H3K27 acetylation	[2]
NE-4C Neuroepithelial Cells	0 - 5 μ M	Not specified	Inhibition of high glucose-induced H4K5ac and H4K5/8/12/16ac levels	[1]
Gastric Cancer Cells	Not specified (effective at reducing H3 acetylation)	6 hours	Significant reduction in histone H3 acetylation levels	[1]
Adipose-derived Stem Cells	40 μ mol/L	24, 48, 72 hours	Increased H3K9 acetylation (paradoxical effect noted)	[5]

Note: The paradoxical increase in H3K9 acetylation observed in adipose-derived stem cells at later time points highlights the importance of time-course and dose-response experiments to fully characterize the effects of **C646** in a specific cell system.[5]

Experimental Protocols

This section provides a detailed protocol for treating cells with **C646** followed by a standard CHIP procedure.

Part 1: C646 Treatment of Cultured Cells

- Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
- **C646** Preparation: Prepare a stock solution of **C646** in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for guidance). A vehicle control (DMSO alone) should always be included.
- Cell Treatment: Remove the existing medium from the cells and replace it with the **C646**-containing or vehicle control medium.
- Incubation: Incubate the cells for the desired duration (e.g., 6, 16, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Harvesting: After incubation, proceed immediately to the Chromatin Immunoprecipitation (ChIP) protocol.

Part 2: Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

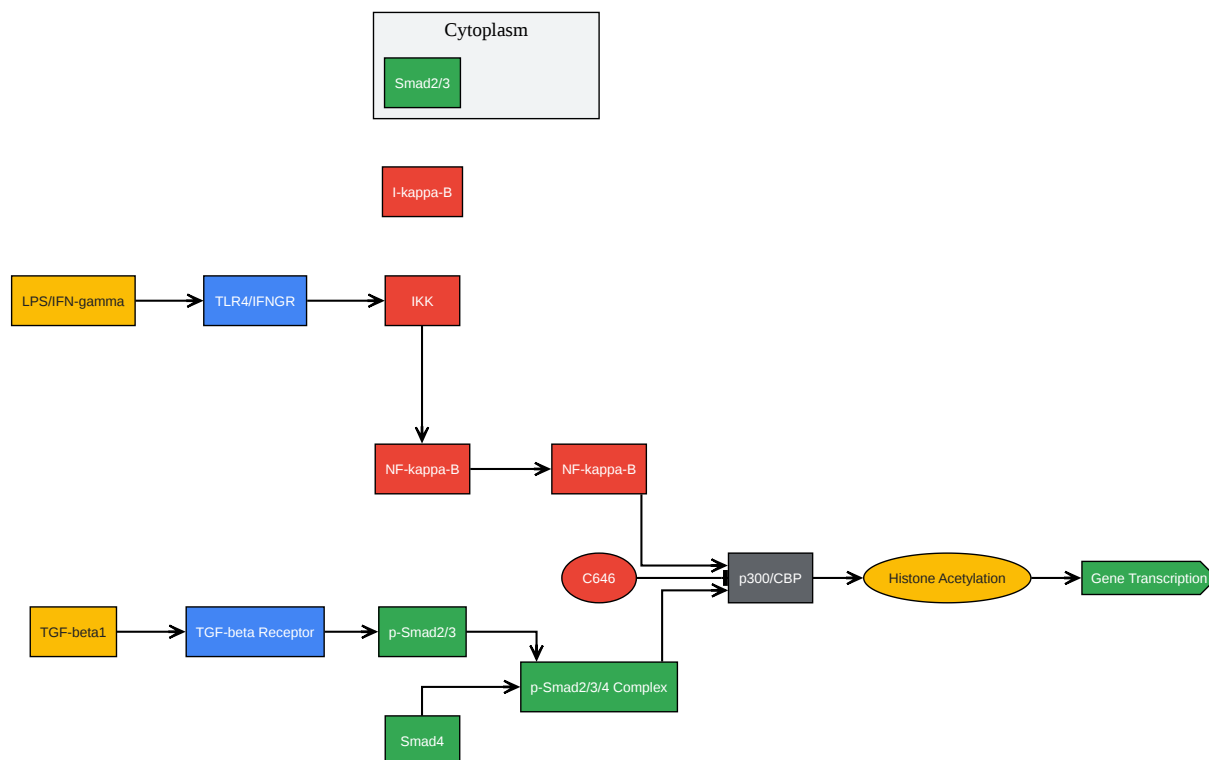
- Cross-linking:
 - To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).

- Incubate at room temperature for 10 minutes with gentle swirling. The cross-linking time can be optimized (up to 30 minutes) depending on the target protein.[6]
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).
- Incubate at room temperature for 5 minutes.
- Wash the cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
 - Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1 with protease inhibitors).
 - Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically.
 - Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Dilute the chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
 - Pre-clear the chromatin with protein A/G agarose/magnetic beads for 1-2 hours at 4°C.
 - Reserve a small aliquot of the pre-cleared chromatin as the "input" control.
 - Add the ChIP-grade antibody of interest (e.g., anti-H3K27ac) and a negative control antibody (e.g., normal IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.

- Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Washes:
 - Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.[6]
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
 - Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.
 - Treat with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1-2 hours.
- DNA Purification:
 - Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
 - Resuspend the purified DNA in nuclease-free water or TE buffer.
- Analysis:
 - The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

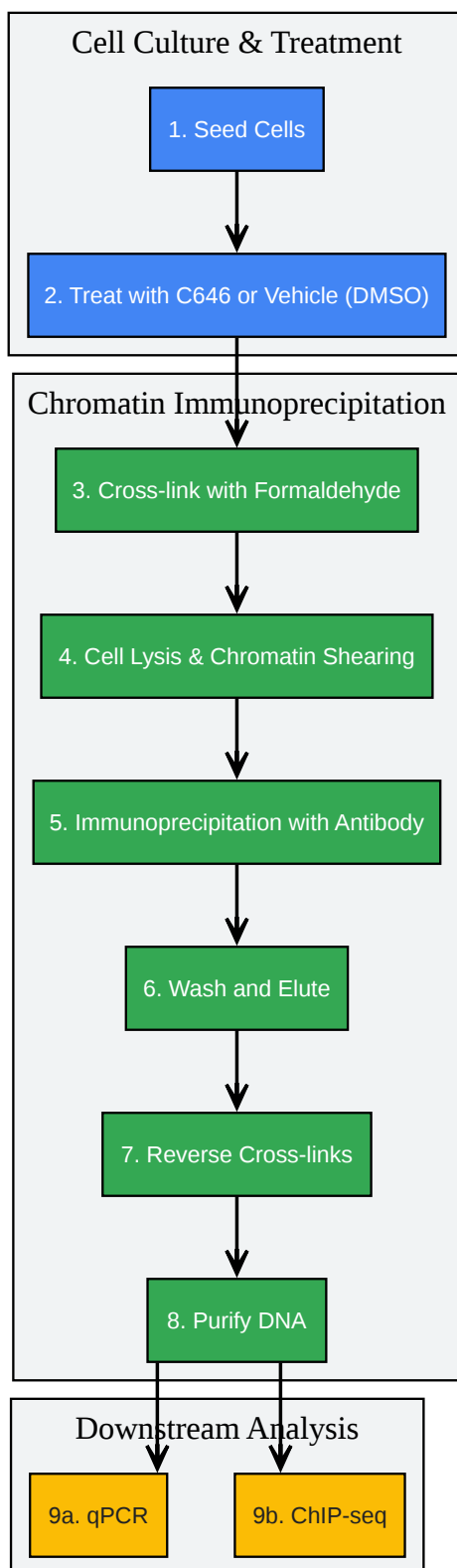
Signaling Pathway Diagram



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Caption: **C646** inhibits p300/CBP, affecting TGF- β /Smad and NF- κ B signaling pathways.

Experimental Workflow Diagram



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Caption: Workflow for **C646** treatment followed by Chromatin Immunoprecipitation (ChIP).

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